Isoquinoline-6-carbonyl chloride
Overview
Description
Isoquinoline-6-carbonyl chloride is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-6-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of isoquinoline with phosgene (carbonyl chloride) under controlled conditions. The reaction typically proceeds as follows: [ \text{Isoquinoline} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form isoquinoline-6-carboxamides or isoquinoline-6-carboxylates, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form isoquinoline-6-carboxylic acid.
Reduction: It can be reduced to isoquinoline-6-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed:
- Isoquinoline-6-carboxamides
- Isoquinoline-6-carboxylates
- Isoquinoline-6-carboxylic acid
- Isoquinoline-6-methanol
Scientific Research Applications
Isoquinoline-6-carbonyl chloride has numerous applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: Isoquinoline derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of isoquinoline-6-carbonyl chloride primarily involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In medicinal chemistry, these derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
- Isoquinoline-5-carbonyl chloride
- Quinoline-6-carbonyl chloride
- Pyridine-3-carbonyl chloride
Comparison: Isoquinoline-6-carbonyl chloride is unique due to its specific position of the carbonyl chloride group on the isoquinoline ring, which influences its reactivity and the types of derivatives it can form
Properties
IUPAC Name |
isoquinoline-6-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIFHWKMKOFQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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